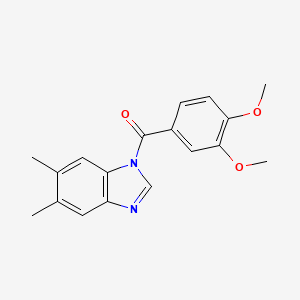![molecular formula C24H33NO2S B15035402 2-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15035402.png)
2-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline ring, which is further substituted with triisopropylphenyl groups. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. Additionally, the tetrahydroisoquinoline ring can interact with various biological receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-triisopropylbenzenesulfonyl hydrazide: Similar in structure but contains a hydrazide group instead of a tetrahydroisoquinoline ring.
2,4,6-triisopropylbenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
2,4,6-triisopropylphenylsulfonyl hydrazine: Another related compound with a hydrazine group.
Uniqueness
2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a sulfonyl group with a tetrahydroisoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H33NO2S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H33NO2S/c1-16(2)21-13-22(17(3)4)24(23(14-21)18(5)6)28(26,27)25-12-11-19-9-7-8-10-20(19)15-25/h7-10,13-14,16-18H,11-12,15H2,1-6H3 |
InChI Key |
FXDGXWXFPGHGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dimethylamino)ethyl 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B15035327.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15035341.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035357.png)
![(4E)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B15035360.png)
![13-(cyclohexylmethyl)-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15035365.png)
![4-chloro-3-{(E)-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]methyl}phenol](/img/structure/B15035370.png)
![methyl (4Z)-4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15035381.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15035382.png)
![butyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B15035385.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B15035389.png)
![3-(4-fluorophenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15035398.png)
![(5Z)-5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B15035405.png)
![(3Z)-5-ethoxy-3-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15035411.png)
